N-methyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide
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Overview
Description
The compound N-methyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide is a chemical entity that can be derived from the modification of indoline-2-carboxylic acid and 5-nitrofuran-2-carboxylic acid. The structure suggests the presence of an indoline moiety, a nitrofuran group, and a carboxamide linkage. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the transformation of indoline-2-carboxylic acid into 6-nitroindoline-2-carboxylic acid and its subsequent conversion to methyl 6-nitroindole-2-carboxylate has been achieved with a total yield of 67% . This process involves nitration followed by dehydrogenation using DDQ. Similarly, methyl 5-nitroindole-2-carboxylate can be synthesized from methyl 1-acetylindoline-2-carboxylate acid through nitration and dehydrogenation with MnO2 in toluene, yielding a 40% total yield . These methods provide a foundation for the synthesis of N-methyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide by potentially adapting the nitration and dehydrogenation steps to incorporate the 5-nitrofuran-2-carbonyl moiety.
Molecular Structure Analysis
The molecular structure of compounds related to N-methyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide has been studied using single-crystal X-ray diffraction. For example, the crystal structure of the 1:1 adduct of N-methylaniline with 5-nitrofuran-2-carboxylic acid has been determined, revealing a monoclinic space group and a tetrameric, proton-transfer formation . This suggests that the N-methyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide could also exhibit interesting supramolecular properties, potentially forming similar associations in the solid state.
Chemical Reactions Analysis
The chemical behavior of related compounds in aqueous solutions has been characterized. For instance, the synthesis and characterization of N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide and its analogues have been reported, with a focus on their decomposition processes in aqueous solutions at different pH levels . These studies provide insights into the stability and reactivity of the indole and nitro moieties, which are relevant for understanding the chemical reactions that N-methyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide might undergo.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of N-methyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide are not directly reported in the provided papers, the properties of similar compounds can be inferred. The nitration and dehydrogenation steps in the synthesis of related compounds suggest that N-methyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide may have a relatively high reactivity due to the presence of the nitro group . The crystal structure analysis of a related adduct indicates potential for solid-state interactions and supramolecular assembly . Additionally, the aqueous solution chemistry of related compounds provides a basis for predicting the solubility and stability of N-methyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide under various conditions .
properties
IUPAC Name |
N-methyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c1-16-14(19)11-8-9-4-2-3-5-10(9)17(11)15(20)12-6-7-13(23-12)18(21)22/h2-7,11H,8H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWOEGYJKCMSIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide |
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